molecular formula C11H20N2O2 B1321549 Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 851526-81-3

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B1321549
CAS No.: 851526-81-3
M. Wt: 212.29 g/mol
InChI Key: MERPNGVRBNBTQH-UHFFFAOYSA-N
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Description

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is a bicyclic tertiary amine derivative featuring a seven-membered bicyclo[3.2.1]octane scaffold with two nitrogen atoms at positions 3 and 4. The tert-butyloxycarbonyl (Boc) group at position 3 serves as a protective moiety, enhancing solubility and stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) modulators. Its structural rigidity and nitrogen placement enable selective interactions with biological targets, such as the α4β2 and α7 nAChR subtypes, which are implicated in pain management and neurodegenerative disorders .

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERPNGVRBNBTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable diazabicyclo precursor with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the tert-butyl ester. The reaction can be summarized as follows:

    Starting Material: Diazabicyclo precursor

    Reagent: Tert-butyl chloroformate

    Base: Triethylamine

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazabicyclo framework, often facilitated by strong nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions

    Substitution: Strong nucleophiles (e.g., alkoxides, amines), polar aprotic solvents

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions

Major Products Formed

    Oxidation: Oxidized derivatives of the diazabicyclo framework

    Reduction: Reduced derivatives, potentially amines or alcohols

    Substitution: Substituted diazabicyclo compounds

    Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

Medicinal Chemistry

Dopamine Transporter Inhibitors
One of the prominent applications of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is its role as an intermediate in the synthesis of dopamine transporter inhibitors. These inhibitors have potential therapeutic applications in treating disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD) due to their ability to modulate dopamine levels in the brain .

Organic Synthesis

Synthesis of Substituted Pyrrolo[2,3-b]pyridines
The compound is utilized in the preparation of substituted pyrrolo[2,3-b]pyridines, which are known for their biological activity, including anti-cancer properties. The synthesis involves cycloaddition reactions where this compound acts as a key building block .

Case Study 1: Synthesis of Diazabicyclo Compounds

A study explored the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with various acrylates, leading to the formation of diazabicyclo compounds, including this compound. The yields ranged from 51% to 73%, demonstrating its effectiveness as a synthetic intermediate in complex organic reactions .

Reaction Type Yield (%) Notes
Cycloaddition with methyl acrylate63%Slightly lower yield due to steric hindrance from tert-butyl group
Cycloaddition with methyl crotonate51%Successful formation of diazabicyclo compound

Case Study 2: Development of New Therapeutics

The compound has been investigated for its potential in developing new therapeutic agents targeting the central nervous system. Research indicates that modifications to the diazabicyclo framework can enhance selectivity and potency against specific biological targets, paving the way for novel drug candidates .

Chemical Properties and Safety

This compound has a molecular formula of C11H20N2O2C_{11}H_{20}N_{2}O_{2} and a molecular weight of approximately 212.29 g/mol. It should be stored in a cool, dry place away from light to maintain stability and prevent degradation .

Mechanism of Action

The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diazabicyclo framework can provide a rigid structure that enhances binding affinity and selectivity. The tert-butyl group may contribute to the compound’s lipophilicity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared with structurally related diazabicyclo derivatives, focusing on ring size, nitrogen positioning, and functional groups:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight Key Features
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate [3.2.1]octane Boc at N3 C₁₁H₁₉N₂O₂ 227.28 Rigid scaffold for α4β2/α7 nAChR targeting; Boc enhances stability
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate [3.2.1]octane Boc at N8 C₁₁H₁₉N₂O₂ 227.28 Nitrogen repositioning alters receptor selectivity (e.g., α4β2 vs. α7)
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate [3.1.1]heptane Boc at N6 C₁₀H₁₇N₂O₂ 197.25 Smaller ring size reduces steric hindrance; improved synthetic accessibility
Tert-butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate [3.2.1]octane Boc at N8; trifluoroacetyl at N3 C₁₄H₁₉F₃N₂O₃ 320.31 Electron-withdrawing trifluoroacetyl group enhances metabolic stability

Key Observations :

  • Ring Size : The [3.2.1]octane system (7-membered) provides greater conformational rigidity than [3.1.1]heptane (6-membered), favoring high-affinity binding to nAChRs .
  • Substituent Position : Boc placement (N3 vs. N8) significantly impacts receptor subtype selectivity. For example, N3-Boc derivatives show stronger α4β2 affinity, while N8-Boc analogs may favor α7 .
  • Functional Groups : Electron-withdrawing groups (e.g., trifluoroacetyl) improve pharmacokinetic profiles but may reduce solubility .
Commercial and Industrial Relevance
  • Availability : this compound (CAS: 1523571-18-7) is commercially available via suppliers like PharmaBlock and Aaron Chemicals, with pricing reflecting its high purity (>95%) .
  • Scalability : The [3.2.1]octane series is favored in industrial settings due to established synthetic protocols, while heptane derivatives remain niche .

Biological Activity

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate (CAS Number: 851526-81-3) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, with a molecular weight of 212.29 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
CAS Number851526-81-3
Purity≥95%
Storage ConditionsDark place, 2-8°C

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that bicyclic compounds can inhibit the growth of various bacterial strains by interfering with their metabolic pathways or structural integrity.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it may interact with β-lactamase enzymes, which are responsible for antibiotic resistance in certain bacteria. Preliminary studies suggest that derivatives of this compound could enhance the efficacy of existing antibiotics by inhibiting these enzymes.

Case Studies and Research Findings

  • Inhibition of β-lactamase : A study highlighted the ability of certain bicyclic compounds to inhibit β-lactamase activity significantly, suggesting a possible application in overcoming antibiotic resistance . The IC50 values for these inhibitors were reported in the low micromolar range.
  • Cytotoxicity Assessments : In vivo studies have been conducted to assess the cytotoxic effects of this compound on mammalian cell lines. These studies indicated low cytotoxicity, which is crucial for therapeutic applications .
  • Synergistic Effects : Research has shown that when combined with traditional antibiotics like meropenem, this compound exhibits synergistic effects against multidrug-resistant bacterial strains, enhancing overall antibacterial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 2
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate

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